molecular formula C20H19N3O6S B2381636 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-99-7

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide

Cat. No.: B2381636
CAS No.: 476368-99-7
M. Wt: 429.45
InChI Key: UNAQEGXBCJYBIS-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide is a complex organic compound that features a combination of benzodioxole, pyrrolidinone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might involve its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(3,4-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-10-16(5-11-2-3-14-15(4-11)29-9-28-14)30-20(18(10)19(21)27)22-17(26)8-23-6-12(24)13(25)7-23/h2-4H,5-9H2,1H3,(H2,21,27)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQEGXBCJYBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2CC(=O)C(=O)C2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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